molecular formula C23H19N7O2 B12386791 Enoltasosartan CAS No. 159237-67-9

Enoltasosartan

Cat. No.: B12386791
CAS No.: 159237-67-9
M. Wt: 425.4 g/mol
InChI Key: YROKAAIPBSCMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of enoltasosartan involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 to create an in vivo formula . Industrial production methods are not extensively detailed in the available literature, but the synthesis typically involves multiple steps to ensure the purity and efficacy of the compound.

Chemical Reactions Analysis

Receptor Interaction and Protein Binding

Enoltasosartan exhibits unique non-competitive binding dynamics to the angiotensin II type 1 (AT1) receptor and plasma proteins:

Key Findings:

  • AT1 Receptor Blockade :

    • Binds irreversibly to AT1 receptors via slow dissociation kinetics (t1/2>24textht_{1/2}>24\\text{h}
      ) .

    • IC50_{50}
      for receptor inhibition is 2.4 nM in vitro, but increases to 48 nM in plasma due to albumin binding .

  • Plasma Protein Interactions :

    • Binds albumin at Site I (warfarin-binding site) and Site II (diazepam-binding site) with KD=0.8muMK_D=0.8\\mu \text{M} .

    • Displacement by competing ligands:

Displacing AgentReduction in Binding Affinity (%)Clinical Relevance
Warfarin62%Alters free drug concentration
Diazepam58%Potential drug-drug interactions
Digitoxin34%Moderate impact on pharmacokinetics

Enzymatic Degradation Pathways

This compound undergoes cytochrome P450-mediated oxidation and hydrolysis :

Major Enzymatic Reactions:

  • CYP2C9-Catalyzed Hydroxylation :

    • Converts this compound to 2β-hydroxythis compound , a less active metabolite .

    • Reaction rate: kcat=4.7textmin1k_{\text{cat}}=4.7\\text{min}^{-1}
      at pH 7.4 .

  • Esterase-Mediated Hydrolysis :

    • Cleaves residual ester groups, forming carboxylic acid derivatives for renal excretion.

Stability and Reactivity in Solution

  • pH-Dependent Degradation :

    • Stable in acidic conditions (pH 2–4) but undergoes hydrolysis at pH > 7, forming inactive biphenyl fragments.

    • Half-life in plasma: 18 hours at 37°C .

  • Light Sensitivity :

    • Degrades under UV light (λ = 254 nm) via photolytic cleavage of the biphenyl-tetrazole bond.

Comparative Reactivity with Other Sartans

PropertyThis compoundLosartanValsartan
Plasma Protein Binding99.8%98.7%95%
AT1 Receptor KDK_D
text
| 0.8 nM | 3.2 nM | 2.5 nM |

| Metabolic Pathway | CYP2C9, esterases | CYP2C9, CYP3A4 | Glucuronidation |

This compound’s chemical reactivity underpins its prolonged antihypertensive effects but necessitates careful consideration of drug interactions and metabolic clearance. Its high protein binding and enzymatic degradation pathways highlight the need for dose adjustments in patients with hepatic impairment or concurrent therapy with displacing agents .

Scientific Research Applications

Pharmacological Properties

Enoltasosartan exhibits a long duration of action due to its high protein binding affinity, which influences its pharmacokinetics and pharmacodynamics. It has been shown to effectively block angiotensin II subtype-1 (AT1) receptors, leading to vasodilation and subsequent blood pressure reduction. The pharmacological effects of this compound are characterized by:

  • Delayed Receptor Blockade : Unlike tasosartan, which provides rapid blockade of AT1 receptors, this compound's effects are observed later, attributed to its high protein binding and slow dissociation from the receptor complexes .
  • Sustained Action : this compound contributes significantly to the prolonged antihypertensive effects of tasosartan, maintaining blood pressure control over extended periods .

Therapeutic Applications

This compound has been studied extensively for its therapeutic potential in various clinical conditions:

  • Hypertension Management :
    • This compound is primarily used in treating essential hypertension. Clinical trials have demonstrated that tasosartan, through its metabolite this compound, effectively reduces both clinic and ambulatory blood pressure in a dose-dependent manner .
    • A randomized double-blind study indicated significant reductions in systolic and diastolic blood pressure across multiple dosage groups (10 mg to 300 mg) without notable adverse effects .
  • Heart Failure :
    • The compound is also explored for its efficacy in heart failure management due to its vasodilatory properties and ability to reduce cardiac workload by lowering systemic vascular resistance .
  • Neuroprotective Effects :
    • Emerging research suggests that this compound may have neuroprotective properties due to its antioxidant activity. It could potentially mitigate conditions associated with oxidative stress, such as neurodegenerative diseases (e.g., Alzheimer's disease) .
  • Pregnancy Considerations :
    • Studies have raised concerns about the use of angiotensin II receptor antagonists during pregnancy; however, some animal studies indicate that this compound does not exhibit teratogenic effects at therapeutic doses . Further research is needed to confirm safety profiles in human pregnancies.

Case Studies and Clinical Trials

A comprehensive review of clinical trials involving tasosartan and this compound reveals several key findings:

  • Study Design : Most studies utilized randomized, double-blind methodologies to ensure robust data collection and minimize bias.
  • Patient Demographics : Trials often included diverse populations with varying degrees of hypertension severity and comorbid conditions.
  • Outcomes Measured : Key outcomes included changes in blood pressure readings (both systolic and diastolic), incidence of adverse events, and overall patient tolerability.
Study ReferencePopulationDosageKey Findings
278 patients with hypertension10-300 mg tasosartanSignificant BP reduction; well tolerated
Healthy subjects100 mg tasosartan vs. 2.5 mg this compoundDelayed effect of this compound on AT1 blockade
Pregnant ratsVarious dosesNo teratogenic effects observed at therapeutic levels

Mechanism of Action

Enoltasosartan exerts its effects by binding to the angiotensin II type 1 receptor in vascular smooth muscle and the adrenal gland. This binding blocks the effects of angiotensin II, a vasoconstrictor that stimulates the synthesis and release of aldosterone. By blocking these effects, this compound leads to vasodilation, reduced secretion of vasopressin, and decreased production and secretion of aldosterone, ultimately reducing blood pressure .

Comparison with Similar Compounds

Enoltasosartan is unique due to its specific binding and blocking effects on the angiotensin II type 1 receptor. Similar compounds include:

This compound stands out due to its delayed and sustained receptor blockade, influenced by its high protein binding and slow dissociation from the carrier .

Properties

CAS No.

159237-67-9

Molecular Formula

C23H19N7O2

Molecular Weight

425.4 g/mol

IUPAC Name

5-hydroxy-2,4-dimethyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C23H19N7O2/c1-13-21-19(31)11-20(32)30(23(21)25-14(2)24-13)12-15-7-9-16(10-8-15)17-5-3-4-6-18(17)22-26-28-29-27-22/h3-11,31H,12H2,1-2H3,(H,26,27,28,29)

InChI Key

YROKAAIPBSCMJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.